3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride
Description
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 5-bromo-2-thienyl group at the 3-position and an amine group at the 5-position, forming a hydrochloride salt. The bromothienyl moiety introduces steric bulk and electron-withdrawing effects, while the hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and crystallographic studies .
Molecular Formula: C₇H₇BrClN₃S
Molecular Weight: ~305.58 g/mol (calculated)
Key Features:
- Pyrazole core: Aromatic heterocycle with hydrogen-bonding capacity via the amine group.
- Hydrochloride salt: Improves stability and solubility in polar solvents.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRFERSSWJUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation and Bromination
One approach starts from 5-amino-3-bromo-1H-pyrazole, which is reacted with diethyl ethoxymethylenemalonate in acetic acid under reflux for 20 hours to yield an intermediate with an 81% yield. This intermediate can be further processed to introduce the thienyl moiety and amine functionality.
Bromination and Amination via Carbamate Intermediate
A patented method for related pyrazole derivatives involves:
- Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester using tribromooxyphosphorus.
- Hydrolysis of the ester to the acid.
- Substitution with tert-butyl alcohol and dimethyl azidophosphate to form a tert-butyl carbamate.
- Hydrolysis of the carbamate in trifluoroacetic acid to yield the 5-bromo-1-methyl-1H-pyrazol-3-amine.
This method emphasizes mild conditions, low toxicity, and scalability.
Direct Pyrazole Formation from Phenacyl Bromides and Hydrazones
A modular one-pot synthesis involves reacting phenacyl bromides with benzal hydrazones in ethanol under reflux to form pyrazole derivatives. For bromo-substituted phenacyl bromides, the reaction proceeds with moderate yields (~30-56%) and can be adapted to introduce the thienyl substituent by using appropriate bromothienyl precursors.
| Entry | Reagents | Temp | Time | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Phenacyl bromide + benzal hydrazone | Reflux | 30 min | 30% | Initial trial |
| 2 | Increased hydrazone equiv | Reflux | 30 min | 35-40% | Slight yield improvement |
Reduction and Diazotization Routes
For thieno[3,2-c]pyrazole analogs, a multi-step sequence involving azide formation, reduction to amine, diazotization, and reduction of diazonium salts has been reported. Although yields are modest (5.7–12%), this method provides access to the pyrazole-thiophene fused systems.
Other Synthetic Routes
- Reaction of 3-bromo-1H-pyrazol-5-amine with sodium and 1,3-dimethylpyrimidine-2,4-dione in ethanol at 80 °C for 3 hours yields the target compound in 38% yield.
- Use of cesium carbonate in DMF at 125 °C with ethyl-3-ethoxyacrylate provides a 2.0 g yield of the desired compound after purification.
- The condensation method with diethyl ethoxymethylenemalonate in acetic acid provides the highest isolated yield (81%) and is well-documented for pyrazole derivatives bearing bromine substituents.
- Bromination using tribromooxyphosphorus is effective for selective bromination on pyrazole esters, enabling further functionalization steps.
- One-pot methods offer operational simplicity but generally lower yields and may require chromatographic purification.
- Multi-step azide reduction and diazotization routes are less efficient but useful for complex fused ring systems.
- The choice of base and solvent (e.g., sodium in ethanol, cesium carbonate in DMF) significantly affects the reaction outcome and yield.
The preparation of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves several synthetic strategies, with the condensation of 5-amino-3-bromo-1H-pyrazole and diethyl ethoxymethylenemalonate under reflux in acetic acid being the most efficient and high-yielding method. Alternative methods such as bromination of pyrazole esters and one-pot pyrazole formation provide useful routes depending on available starting materials and desired scale. The selection of method depends on factors such as yield, scalability, reagent availability, and safety considerations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 5 of the thienyl ring undergoes substitution under transition-metal catalysis. Key reactions include:
Mechanistic Notes : The bromine’s electrophilic nature facilitates oxidative addition with palladium catalysts, enabling cross-couplings with boronic acids or amines. Steric hindrance from the pyrazole ring slightly reduces reaction efficiency compared to simpler bromothiophenes .
Functionalization of the Pyrazole Amine
The primary amine at position 5 of the pyrazole participates in condensation and acylation reactions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones, EtOH, reflux | Imine-linked conjugates | 70–90% | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated pyrazole derivatives | 85–95% |
Key Data :
-
Schiff bases derived from aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced stability due to conjugation.
-
Acylation proceeds quantitatively in anhydrous conditions, preserving the thienyl bromide integrity.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole’s electron-rich C4 position undergoes regioselective halogenation:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C → RT | 4-Bromo-pyrazole derivatives | 40–50% |
Limitations : Over-bromination is minimized by stoichiometric control . The thienyl bromide remains inert under these conditions.
Cyclization Reactions
The amine and thienyl groups enable heterocycle formation:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Thiazole Synthesis | CS₂, KOH, DMSO, 120°C | Thienyl-thiazole hybrids | 30–45% |
Mechanism : The amine reacts with carbon disulfide to form a dithiocarbamate intermediate, which cyclizes with the thienyl bromide.
Stability Under Acidic/Basic Conditions
Critical for synthetic planning:
| Condition | Observation | Outcome | References |
|---|---|---|---|
| 1M HCl, reflux | Partial hydrolysis of the amine group | Degradation (~20% over 2 h) | |
| 1M NaOH, reflux | Thienyl bromide stability retained | No decomposition after 3 h |
Photoreactivity
UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating a thienyl radical that dimerizes . This pathway is less synthetically useful due to low selectivity.
Scientific Research Applications
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of conjugated polymers for electronic and optoelectronic applications.
Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius improve halogen bonding but reduce solubility compared to chlorine analogs .
- Thienyl vs. Phenyl : Thienyl groups (sulfur-containing) enhance π-stacking interactions in biological systems, whereas phenyl groups offer planar rigidity .
Physicochemical Properties
| Compound Name | Solubility (HCl Salt) | Purity (%) | Synthetic Yield (%) | Reference |
|---|---|---|---|---|
| 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine HCl | High (polar solvents) | N/A | N/A | [10] |
| 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine HCl | Moderate | 95 | ~80–85 | [8] |
| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | Low | 96 | ~81–83 | [12] |
| 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | Low | N/A | 83 | [2] |
Notes:
- Hydrochloride salts generally exhibit higher solubility than free bases.
- Bulky substituents (e.g., tert-butyl) reduce solubility but improve metabolic stability .
Biological Activity
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
1. Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride have shown efficacy in reducing inflammation in various models.
Table 1: Anti-inflammatory Activity Comparison
| Compound | % Inhibition (at 10 µM) | Reference |
|---|---|---|
| 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride | TBD | Current Study |
| Diclofenac | 86.72% | |
| Compound A (similar structure) | 84.2% |
2. Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | TBD | Current Study |
| Staphylococcus aureus | TBD | Current Study |
| Mycobacterium tuberculosis | 6.25 µg/mL |
3. Anticancer Activity
Pyrazole derivatives, including 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride, have been evaluated for their anticancer properties. They exhibit selective cytotoxicity towards various cancer cell lines.
Table 3: Anticancer Activity Data
The biological activity of pyrazoles can often be attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study examined a series of pyrazole derivatives, including the target compound, using the carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds demonstrated substantial inhibition compared to standard treatments, highlighting their potential as new therapeutic agents .
- Cytotoxicity Studies : A comprehensive evaluation of cytotoxic effects on different cancer cell lines revealed that certain pyrazole compounds could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR are critical for verifying the substitution pattern (e.g., bromothienyl at position 3 and amine at position 5). Aromatic protons in the thienyl ring appear as distinct doublets (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z: 229.097 for the free base, 265.06 including HCl) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
How to resolve conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound?
Advanced
Discrepancies between NMR and MS data often arise from impurities or salt dissociation. Methodological steps include:
- Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to avoid solvent artifacts in NMR .
- Ionization Source Adjustment : For MS, use electrospray ionization (ESI) in positive mode to detect the protonated free base and HCl adducts separately .
- Cross-Validation : Compare with synthetic intermediates (e.g., bromothienyl precursors) to isolate spectral contributions from the target compound .
What strategies optimize the reaction yield in the presence of bromine substituents?
Advanced
Bromine’s electron-withdrawing nature can hinder nucleophilic substitution. Strategies include:
- Catalytic Systems : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the bromothienyl group post-pyrazole formation, minimizing steric interference .
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) during bromination to prevent side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
How to design bioassays to evaluate the compound’s activity based on structural analogs?
Q. Advanced
- Kinase Inhibition Assays : Use fluorescence-based ATPase assays (e.g., Adapta™ Kinase) to test inhibition, leveraging structural similarities to known kinase inhibitors like LY2784544 .
- G Protein-Coupled Receptor (GPCR) Screening : Employ β-arrestin recruitment assays (PRESTO-Tango) for GPR39 agonism/antagonism profiling, as seen in analogs with pyrazole cores .
- Cytotoxicity Profiling : Compare IC values against cancer cell lines (e.g., MCF-7) using MTT assays, referencing SAR studies of brominated heterocycles .
How to apply crystallographic methods for structural elucidation using SHELX software?
Q. Advanced
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data. Ensure crystals are free of twinning (check via PLATON) .
- Structure Solution : Employ SHELXT for direct methods to resolve phase problems. For challenging cases (e.g., disordered Br atoms), use SHELXL’s restraints for anisotropic refinement .
- Validation : Cross-check bond lengths/angles with Mogul geometry databases. Report R < 5% and wR < 12% for high-confidence models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
